molecular formula C14H18N2O2 B14648792 N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide CAS No. 52335-74-7

N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide

Cat. No.: B14648792
CAS No.: 52335-74-7
M. Wt: 246.30 g/mol
InChI Key: WYYOBFYWEJJVJV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indolecarboxamide family This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-hydroxyindole with isopropyl bromide under basic conditions to introduce the propan-2-yl group. This is followed by the acylation of the resulting intermediate with dimethylamine and a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1H-indole-3-carboxamide: Lacks the propan-2-yl group, leading to different chemical and biological properties.

    4-Hydroxy-1H-indole-3-carboxamide: Contains a hydroxyl group instead of the N,N-dimethyl and propan-2-yl groups.

    N,N-Dimethyl-4-methoxy-1H-indole-3-carboxamide: Features a methoxy group instead of the propan-2-yl group.

Uniqueness

N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52335-74-7

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N,N-dimethyl-4-propan-2-yloxy-1H-indole-3-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-9(2)18-12-7-5-6-11-13(12)10(8-15-11)14(17)16(3)4/h5-9,15H,1-4H3

InChI Key

WYYOBFYWEJJVJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=CN2)C(=O)N(C)C

Origin of Product

United States

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